3-(Bromoacetyl)benzamide
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Overview
Description
3-(Bromoacetyl)benzamide is an organic compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromoacetyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Bromoacetyl)benzamide typically involves the bromination of acetylbenzamide. One common method includes the reaction of acetylbenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromoacetyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
3-(Bromoacetyl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromoacetyl)benzamide involves its interaction with biological molecules. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways depend on the context of its use in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(Chloroacetyl)benzamide: Similar structure but with a chloroacetyl group instead of bromoacetyl.
3-(Fluoroacetyl)benzamide: Contains a fluoroacetyl group.
3-(Iodoacetyl)benzamide: Features an iodoacetyl group.
Uniqueness
3-(Bromoacetyl)benzamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it suitable for specific applications that other halogenated derivatives may not be as effective for.
Properties
CAS No. |
92132-77-9 |
---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-(2-bromoacetyl)benzamide |
InChI |
InChI=1S/C9H8BrNO2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2,(H2,11,13) |
InChI Key |
GKELVJRETHDKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C(=O)CBr |
Origin of Product |
United States |
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